5-(4-Ethoxy-2-nitrophenyl)furan-2-carbaldehyde
CAS No.: 384804-56-2
Cat. No.: VC6209410
Molecular Formula: C13H11NO5
Molecular Weight: 261.233
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 384804-56-2 |
|---|---|
| Molecular Formula | C13H11NO5 |
| Molecular Weight | 261.233 |
| IUPAC Name | 5-(4-ethoxy-2-nitrophenyl)furan-2-carbaldehyde |
| Standard InChI | InChI=1S/C13H11NO5/c1-2-18-9-3-5-11(12(7-9)14(16)17)13-6-4-10(8-15)19-13/h3-8H,2H2,1H3 |
| Standard InChI Key | FEOHVFLYDSZEIO-UHFFFAOYSA-N |
| SMILES | CCOC1=CC(=C(C=C1)C2=CC=C(O2)C=O)[N+](=O)[O-] |
Introduction
Chemical and Structural Properties
Molecular Architecture
The compound’s IUPAC name, 5-(4-ethoxy-2-nitrophenyl)furan-2-carbaldehyde, reflects its bifunctional structure:
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A furan-2-carbaldehyde core provides an aldehyde group at position 2 of the furan ring.
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A 4-ethoxy-2-nitrophenyl substituent is attached at position 5 of the furan, introducing nitro and ethoxy groups at positions 2 and 4 of the benzene ring, respectively.
The SMILES notation (CCOC1=CC(=C(C=C1)C2=CC=C(O2)C=O)[N+](=O)[O-]) and InChIKey (FEOHVFLYDSZEIO-UHFFFAOYSA-N) further delineate its connectivity.
Table 1: Key Physicochemical Properties
Synthesis and Manufacturing
Purification and Characterization
Purification often involves flash chromatography (e.g., petroleum ether/ethyl acetate gradients) and recrystallization . Spectral confirmation via ¹H NMR and mass spectrometry is critical, with aldehyde protons appearing near δ 10.40 and aromatic protons between δ 7.18–8.45 .
Research Applications
Organic Synthesis
The compound’s aldehyde and nitro groups enable diverse transformations:
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Nucleophilic Additions: The aldehyde reacts with amines to form Schiff bases, useful in coordination chemistry .
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Reduction Reactions: Nitro groups can be reduced to amines, facilitating access to aniline derivatives .
Material Science
Nitroaryl furans serve as precursors for conductive polymers and photoactive materials. The ethoxy group enhances solubility in organic solvents, aiding thin-film processing .
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